molecular formula C17H20O5S B589897 Firocoxib-d4 CAS No. 1325700-11-5

Firocoxib-d4

Cat. No.: B589897
CAS No.: 1325700-11-5
M. Wt: 340.426
InChI Key: FULAPETWGIGNMT-CQOLUAMGSA-N
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Mechanism of Action

Target of Action

Firocoxib-d4, like its parent compound Firocoxib, is a selective non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the production of inflammatory mediators in the body .

Mode of Action

This compound acts by inhibiting the COX-2 enzyme, thereby reducing the production of inflammatory mediators . This selective inhibition of COX-2 over COX-1 (which is involved in the production of prostaglandins for maintenance of physiological functions) is what gives this compound its anti-inflammatory properties .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, this compound reduces the conversion of arachidonic acid into prostaglandin H2, a precursor for other prostaglandins and thromboxanes that are involved in inflammation and pain .

Pharmacokinetics

It has been found to have a half-life of approximately 7.8 to 9.12 hours . The mean maximum concentration (Cmax) and time to Cmax were 0.16 µg/mL and 3.81 hours, respectively . The oral bioavailability was determined to be 70.3% . These properties may vary for this compound due to the presence of deuterium atoms.

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain. By selectively inhibiting COX-2, it reduces the production of prostaglandins that cause inflammation and pain .

Action Environment

Studies have shown that deuterium substitution in drug molecules can affect their pharmacokinetic and metabolic profiles Therefore, factors such as temperature, pH, and the presence of other substances could potentially influence the action, efficacy, and stability of this compound

Biochemical Analysis

Biochemical Properties

Firocoxib-d4, like its parent compound Firocoxib, is a selective inhibitor of the COX-2 enzyme . This enzyme plays a crucial role in the production of prostaglandins, biologically active compounds that mediate various physiological processes, including inflammation . By selectively inhibiting COX-2, this compound can reduce inflammation without the adverse effects associated with the inhibition of COX-1, another isoform of the enzyme .

Cellular Effects

This compound’s primary cellular effect is the reduction of inflammation. It achieves this by inhibiting the COX-2 enzyme, which is primarily expressed during inflammatory states . This inhibition blocks the synthesis of prostaglandins, thereby mitigating the inflammatory response .

Molecular Mechanism

The molecular mechanism of this compound involves the selective inhibition of the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Dosage Effects in Animal Models

The recommended dosage of Firocoxib for intravenous administration in horses is 0.04 mg/lb (0.09 mg/kg) of body weight once daily for up to 5 days

Metabolic Pathways

This compound is likely involved in the arachidonic acid metabolism pathway, similar to Firocoxib . This pathway involves the conversion of arachidonic acid to various eicosanoids, including prostaglandins, via the action of COX enzymes .

Transport and Distribution

These transporters are transmembrane proteins that control the disposition of various endogenous and exogenous compounds, including drugs .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its role as a COX-2 inhibitor, it is likely to be found wherever the COX-2 enzyme is present. COX-2 is typically located in the endoplasmic reticulum and nuclear envelope .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Firocoxib-d4 involves the incorporation of deuterium atoms into the molecular structure of firocoxib. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Properties

CAS No.

1325700-11-5

Molecular Formula

C17H20O5S

Molecular Weight

340.426

IUPAC Name

5,5-dimethyl-4-(4-methylsulfonylphenyl)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]furan-2-one

InChI

InChI=1S/C17H20O5S/c1-17(2)14(12-6-8-13(9-7-12)23(3,19)20)15(16(18)22-17)21-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3/i4D2,5D2

InChI Key

FULAPETWGIGNMT-CQOLUAMGSA-N

SMILES

CC1(C(=C(C(=O)O1)OCC2CC2)C3=CC=C(C=C3)S(=O)(=O)C)C

Synonyms

3-[(Cyclopropyl-d4)methoxy)]-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone;  Equioxx-d4;  Equixx-d4;  Librens-d4;  ML 1785713-d4;  Previcox-d4; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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